molecular formula C7H8O3 B1662030 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione CAS No. 67911-21-1

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B1662030
CAS RN: 67911-21-1
M. Wt: 140.14 g/mol
InChI Key: QKAHKEDLPBJLFD-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is a chemical compound with the molecular formula C7H8O3 . It has a molecular weight of 140.14 g/mol .


Synthesis Analysis

The development of a robust process to 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, a key intermediate toward several active compounds of interest, is described. A scalable organocatalyzed desymmetrization was first studied and the reaction proved to be compatible with standard dilution .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8O3/c1-7(2)3-4(7)6(9)10-5(3)8/h3-4H,1-2H3 . The canonical SMILES representation is CC1(C2C1C(=O)OC2=O)C .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 140.14 g/mol . It has a topological polar surface area of 43.4 Ų . The compound has no rotatable bonds and does not act as a hydrogen bond donor . It can accept up to three hydrogen bonds .

properties

IUPAC Name

6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-7(2)3-4(7)6(9)10-5(3)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAHKEDLPBJLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438803
Record name 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

CAS RN

67911-21-1
Record name 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67911-21-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,5S)-6,6-Dimethyl-3-oxabicyclo(3.1.0)hexane-2,4-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
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Synthesis routes and methods

Procedure details

To a solution containing the product (caronic acid) of step 1 (10 g) in toluene (35 mL) was added trifluoroacetic anhydride (17.9 mL) over 10 min. The mixture was heated to reflux while simultaneously distilling out trifluoroacetic acid and excess trifluoroacetic anhydride. When the temperature reached 100-110° C., additional toluene (20 mL) was added and the reaction mixture was heated under reflux. After 3 h, the mixture was concentrated to about 30 mL. Toluene (70 mL) was added and the mixture once again concentrated to about 30 mL. This solution which contained the compound of formula II (assayed by 1H NMR using ρ-nitromethylbenzoate as an internal std) was used in the first step of Example 2 without further purification. Alternatively, the compound formula II can be purified by methods such as fractional distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 2
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 3
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 4
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 5
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 6
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Citations

For This Compound
8
Citations
RS Thombal, VH Jadhav - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
The first total synthesis of an anti-leukemic diterpene natural product EBC-329 (1) has been accomplished starting from readily available 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-…
Number of citations: 14 pubs.rsc.org
Y Shi, MM Song, DL Tao, QB Bo - ACS omega, 2018 - ACS Publications
In an attempt to investigate the influence of many variables on the synthesis of lanthanide coordination polymers (Ln-CPs) assembled from the ligand 3,3-dimethylcyclopropane-1,2-…
Number of citations: 10 pubs.acs.org
MS Malamas, M Lamani, SI Farah… - …, 2021 - Wiley Online Library
Fine‐tuning than complete disruption of 2‐arachidonoylglycerol (2‐AG) metabolism in the brain represents a promising pharmacological approach to limit potential untoward effects …
Y Shi, MM Song, DL Tao, QB Bo - Zeitschrift für anorganische …, 2018 - Wiley Online Library
Three coordination polymers, [Zn(dcd)(bipy) 0.5 ] n (1‐Zn), [Co(dcd)(bipy) 0.5 ] n (2‐Co), and [Cu(bipy) 2 (H 2 O) 1.5 ·(Hdcd) 2 ·(H 2 O) 3.5 ] 4n (3‐Cu) (dcd = 3,3‐dimethylcyclopropane‐…
Number of citations: 2 onlinelibrary.wiley.com
YY Zhou, B Geng, ZW Zhang, Q Guan, JL Lu… - Inorganic …, 2016 - ACS Publications
Novel high-nuclearity lanthanide clusters (Ln 17 ) are generated in situ in the coordination-driven self-assembly. A metal-cluster-directed symmetry strategy for building metal …
Number of citations: 39 pubs.acs.org
YY Zhou, Y Shi, B Geng, QB Bo - ACS Applied Materials & …, 2017 - ACS Publications
In attempts to investigate the potential luminescent sensing materials for sensitive detection of environmental pollutants, a new family of lanthanide wheel cluster organic frameworks (Ln…
Number of citations: 29 pubs.acs.org
F Saraci, V Quezada-Novoa… - Chemical Society …, 2020 - pubs.rsc.org
In the past 30 years, metal–organic frameworks (MOFs) have garnered widespread attention owing to their diverse chemical structures, and tunable properties. As a result, MOFs are of …
Number of citations: 236 pubs.rsc.org
MM Heravi, F Janati, V Zadsirjan - Monatshefte für Chemie-Chemical …, 2020 - Springer
The Knoevenagel condensation reaction is a prominent organic reaction commonly being utilized in the total synthesis of natural and biologically potent products as a vital and …
Number of citations: 55 link.springer.com

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